Cas no 86906-05-0 ((R)-2-Amino-1,1,3-triphenylpropan-1-ol)

(R)-2-Amino-1,1,3-triphenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-1,1,3-triphenylpropan-1-ol
- (R)-(+)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL
- Benzenepropanol, b-amino-a,a-diphenyl-, (bR)-
- (R)-2-Amino-1,1,3-triphenyl-1-propanol
- C21H21NO
- (2R)-2-amino-1,1,3-triphenylpropan-1-ol
- 3674AC
- OR304015
- AX8022917
- (R)-1,1,3-Triphenyl-2-amino-1-propanol
- (βR)-β-Amino-α,α-diphenylbenzenepropanol (ACI)
- Benzenepropanol, β-amino-α,α-diphenyl-, (R)- (ZCI)
- (+)-2-Amino-1,1,3-triphenyl-1-propanol
- (R)-2-Amino-1,3,3-triphenyl-3-propanol
- G78554
- AS-63846
- CS-0456691
- 86906-05-0
- SCHEMBL1131200
- AKOS015913543
- (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, 98%
- DTXSID80427256
-
- MDL: MFCD02684326
- インチ: 1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1
- InChIKey: KBXBDYRXZGBOIH-HXUWFJFHSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 303.162314293g/mol
- どういたいしつりょう: 303.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 46.2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.145
- ゆうかいてん: 142-144 °C (lit.)
- ふってん: 502.3 ºC at 760 mmHg
- フラッシュポイント: 257.6 ºC
- 屈折率: 1.627
- PSA: 46.25000
- LogP: 4.19280
- 光学活性: [α]20/D +85°, c = 1 in chloroform
- じょうきあつ: 0.0±1.4 mmHg at 25°C
- ようかいせい: 未確定
(R)-2-Amino-1,1,3-triphenylpropan-1-ol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
(R)-2-Amino-1,1,3-triphenylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-255484-1g |
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, |
86906-05-0 | 1g |
¥1730.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81250-500mg |
(2R)-2-amino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | ≥98%,≥99% e.e. | 500mg |
¥608.0 | 2024-07-15 | |
Alichem | A019110052-1g |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 95% | 1g |
$171.20 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R853964-1g |
(R)-2-Amino-1,1,3-triphenyl-1-propanol |
86906-05-0 | ≥98%,≥99% e.e. | 1g |
¥1,288.00 | 2022-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255484-1 g |
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, |
86906-05-0 | 1g |
¥1,730.00 | 2023-07-10 | ||
Aaron | AR003CU7-1g |
(R)-2-AMino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 98% | 1g |
$198.00 | 2025-02-10 | |
Aaron | AR003CU7-500mg |
(R)-2-AMino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 98% | 500mg |
$112.00 | 2025-02-10 | |
Aaron | AR003CU7-100mg |
(R)-2-AMino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 98% | 100mg |
$40.00 | 2025-02-10 | |
Aaron | AR003CU7-5g |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 5g |
$1031.00 | 2023-12-14 | ||
A2B Chem LLC | AB55507-1g |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | ≧95% | 1g |
$920.00 | 2024-04-19 |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol 合成方法
ごうせいかいろ 1
1.2 8 h, cooled
1.3 Reagents: Ammonium chloride Solvents: Water
ごうせいかいろ 2
ごうせいかいろ 3
2.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 20 min, rt
2.2 Solvents: Diethyl ether ; 0 °C; 0 °C → reflux; 9 h, reflux
ごうせいかいろ 4
1.2 Solvents: Diethyl ether ; 0 °C; 0 °C → reflux; 9 h, reflux
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
(R)-2-Amino-1,1,3-triphenylpropan-1-ol Raw materials
- D-Phe-OMe monohydrochloride
- 2-Amino-1,1,3-triphenylpropan-1-ol
- methyl (2R)-2-amino-3-phenylpropanoate
- D-Phenylalanine
(R)-2-Amino-1,1,3-triphenylpropan-1-ol Preparation Products
(R)-2-Amino-1,1,3-triphenylpropan-1-olに関する追加情報
Comprehensive Overview of (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0): Properties, Applications, and Research Insights
The compound (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0) is a chiral organic molecule featuring a unique structural framework with three phenyl groups and an amino-alcohol moiety. Its stereochemistry, particularly the (R)-enantiomer, plays a pivotal role in its biological activity and synthetic utility. This molecule has garnered significant attention in pharmaceutical research, asymmetric catalysis, and material science due to its versatile functional groups and chiral center. Researchers often explore its derivatives for drug discovery, focusing on its potential as a building block for bioactive molecules or ligands in enantioselective reactions.
In recent years, the demand for chiral compounds like (R)-2-Amino-1,1,3-triphenylpropan-1-ol has surged, driven by advancements in asymmetric synthesis and the need for enantiopure drugs. A common query in scientific forums revolves around its synthetic routes, with methods such as reductive amination or resolution techniques being frequently discussed. The compound’s solubility in organic solvents (e.g., ethanol, DMSO) and its melting point (typically >150°C) are also critical parameters for laboratory applications. Notably, its stereoselective properties make it valuable for designing catalysts in C-C bond-forming reactions, a hot topic in green chemistry.
From an industrial perspective, 86906-05-0 is often referenced in patents related to neuropharmacology and enzyme inhibition. Its structural resemblance to amino alcohol-based drugs has prompted studies on its potential bioactivity, though detailed clinical data remain limited. Environmental and safety profiles of this compound are another area of interest, with researchers emphasizing biodegradability and low toxicity in non-target organisms. These attributes align with the growing trend toward sustainable chemistry.
Analytical characterization of (R)-2-Amino-1,1,3-triphenylpropan-1-ol typically involves HPLC, NMR, and mass spectrometry, with users frequently searching for optimized analytical methods. The compound’s stability under various pH conditions and its storage recommendations (e.g., inert atmosphere, low temperature) are practical concerns for laboratories. Additionally, its role in supramolecular chemistry—such as forming hydrogen-bonded networks—has been explored, linking it to cutting-edge material design.
In summary, (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0) represents a multifaceted chiral scaffold with broad applications. Its synthesis, stereochemical purity, and functional adaptability continue to inspire innovations across chemical disciplines, making it a staple in modern organic chemistry research.
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